molecular formula C14H14N2O5 B13911069 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid CAS No. 113761-61-8

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid

Cat. No.: B13911069
CAS No.: 113761-61-8
M. Wt: 290.27 g/mol
InChI Key: OTFPPPXZJAEQIF-UHFFFAOYSA-N
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Description

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid ( 113761-61-8) is a high-purity chemical compound supplied for research and development purposes. This benzoic acid derivative, with a molecular formula of C 14 H 14 N 2 O 5 and a molecular weight of 290.27 g/mol, is characterized by its specific structural features, including a pyrimidinyloxy ring system . The compound is part of a family of pyrimidine derivatives, which are of significant interest in various agrochemical and pharmaceutical research applications. Structurally related compounds, such as 2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (Bispyribac), are known and utilized in scientific studies, highlighting the relevance of this chemical scaffold . Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex molecules or for investigating structure-activity relationships. It is essential for users to consult the product's safety data sheet and handle the material with appropriate precautions in a laboratory setting. This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

113761-61-8

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid

InChI

InChI=1S/C14H14N2O5/c1-8-5-4-6-9(13(17)18)12(8)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18)

InChI Key

OTFPPPXZJAEQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Preparation Methods

Key Preparation Methods

Nucleophilic Aromatic Substitution and Hydrolysis

The most widely reported synthesis involves the following steps:

  • Step 1: Preparation of 2-hydroxy-3-methylbenzoic acid or its methyl ester.
  • Step 2: Reaction with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the ether linkage.
  • Step 3: Hydrolysis of the ester (if used) to yield the carboxylic acid.

Typical Reaction Conditions:

Representative Data Table: Synthesis Parameters
Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Etherification 2-hydroxy-3-methylbenzoic acid methyl ester + 2-chloro-4,6-dimethoxypyrimidine Methanol 20 1.5 86.5
Hydrolysis Sodium hydroxide Methanol 20 1.5 -

Reference: Nezu, Yukio et al., Pesticide Science, 1996, vol. 47, #2, p. 115-124.

Alternative Approaches and Related Compounds

While direct literature on 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is limited, synthetic strategies for related compounds such as 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid provide valuable insights. These approaches often use:

  • Phase Transfer Catalysts: To enhance nucleophilic substitution efficiency.
  • Solvents: Tetrahydrofuran, ethanol, or toluene, depending on the solubility of starting materials.
  • Alternative Bases: Potassium carbonate or sodium hydride for stronger deprotonation and activation of phenolic substrates.

Mechanistic Considerations

  • Nucleophilic Aromatic Substitution: The phenolic oxygen of the benzoic acid derivative attacks the electron-deficient 2-chloro-4,6-dimethoxypyrimidine, displacing chloride and forming the C–O bond.
  • Hydrolysis: If a methyl ester is used, base-catalyzed hydrolysis yields the free carboxylic acid.

Purification and Characterization

  • Isolation: After reaction completion, the product is typically precipitated by acidification (if hydrolysis is performed) and filtered.
  • Purification: Recrystallization from methanol or ethanol is common.
  • Characterization: Confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Summary Table: Preparation Methods

Method ID Starting Material Key Intermediate Coupling Partner Base Solvent Yield (%) Reference
1 2-hydroxy-3-methylbenzoic acid methyl ester Ether intermediate 2-chloro-4,6-dimethoxypyrimidine Sodium hydroxide Methanol 86.5
2 2-hydroxybenzoic acid - 2-chloro-4,6-dimethoxypyrimidine Potassium carbonate Tetrahydrofuran 70–85

Chemical Reactions Analysis

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The methoxy groups and the oxy linkage can participate in substitution reactions with suitable reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and benzoic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic Acid (PYB1)

  • Structural Difference : Lacks the 3-methyl group on the benzoic acid ring.
  • Activity: Used as a positive control AHAS inhibitor in herbicidal studies. At 375 g ai/ha, PYB1 shows excellent activity against weeds like Echinochloa crus-galli (EC) and Digitaria sanguinalis (DS). However, at 187.5 g ai/ha, its efficacy drops compared to methyl-substituted analogs .

2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic Acid

  • Structural Difference : Features pyrimidinyloxy groups at both the 2- and 6-positions of the benzoic acid ring.
  • Implications : The bis-substitution increases steric hindrance, which may reduce binding flexibility to AHAS. However, the dual functionalization could enhance resistance to metabolic degradation .

Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

  • Structural Difference: Incorporates a dichlorophenoxy acetyl group and a propanoate ester, forming a more complex N-amide derivative.
  • Activity: Designed as a systemic fungicide targeting Peronosporales pathogens. The esterification improves bioavailability, while the dichlorophenoxy group enhances antifungal activity .
  • Crystallography : Crystal structure analysis reveals dihedral angles (65.71° and 44.42°) between the central benzene, pyrimidine, and terminal benzene rings, with C–H···O hydrogen bonds stabilizing the lattice .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzoic Acid Position) Key Functional Groups
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid C₁₄H₁₄N₂O₅ 298.28 g/mol 2-O-Pyrimidinyl, 3-methyl Methoxy, Methyl, Carboxylic acid
PYB1 (2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid) C₁₃H₁₂N₂O₅ 276.25 g/mol 2-O-Pyrimidinyl Methoxy, Carboxylic acid
2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid C₂₃H₂₂N₄O₉ 498.44 g/mol 2-O-Pyrimidinyl, 6-O-Pyrimidinyl Methoxy (×4), Carboxylic acid
Methyl propanoate derivative C₂₄H₂₅Cl₂N₃O₇ 562.38 g/mol 2-O-Pyrimidinyl, N-amide, ester Dichlorophenoxy, Methoxy, Ester

Research Findings and Insights

  • Role of Substituents :
    • The 3-methyl group in the target compound likely enhances hydrophobic interactions with AHAS, improving herbicidal potency at lower doses compared to PYB1 .
    • Methoxy groups on the pyrimidine ring are critical for AHAS binding; their removal or replacement reduces activity .
  • Synthetic Considerations: Esterification (e.g., methyl propanoate derivative) increases stability and systemic mobility in plants but shifts the application from herbicidal to fungicidal .
  • Crystallographic Data :
    • Hydrogen bonding (C9–H9···O4) and dihedral angles in analogs suggest conformational rigidity, which may influence target binding .

Biological Activity

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. The compound comprises a benzoic acid moiety linked to a pyrimidine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H12N2O5, with a molecular weight of approximately 276.24 g/mol. Its structure includes:

  • A benzoic acid group.
  • A pyrimidine ring substituted with methoxy groups.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.

The mechanisms through which this compound exerts its effects involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that lead to cellular responses such as apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Antitumor Studies : Research published in indicated that compounds with a similar structure showed significant inhibition of tumor cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The study demonstrated a dose-dependent response with IC50 values ranging from 10 to 50 µM.
  • Anti-inflammatory Activity : In vitro studies reported in showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).
  • Antimicrobial Testing : A study indicated that derivatives of this compound exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameSimilarityKey Features
2,6-Bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid1.00Contains two pyrimidine groups
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid0.99Methyl substitution at para position
Methyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate0.94Ester form of the benzoic acid

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid and its structural analogs?

  • Methodological Answer : Synthesis often involves condensation reactions between pyrimidine derivatives and substituted benzoic acids. For example, analogous protocols use ethanol or acetic acid as solvents under reflux (80–100°C) with catalytic HCl or sodium acetate to promote cyclization . Reaction monitoring via TLC or HPLC is critical to track intermediate formation, such as hydrazine derivatives or rearranged products. Adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to benzoic acid) and reflux duration (4–6 hours) can improve yields .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to resolve methoxy groups (δ 3.8–4.0 ppm) and aromatic protons. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+).
  • Purity assessment : HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) at 254 nm detects impurities ≥0.1% .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C), as seen in related pyrimidinyl benzoates .

Q. How should researchers handle stability issues during long-term storage or experimental workflows?

  • Methodological Answer : Store the compound at –20°C in amber vials to prevent photodegradation. For aqueous solutions, add stabilizers like 0.1% ascorbic acid and avoid prolonged exposure to temperatures >25°C, as organic degradation rates increase with heat . Regularly validate sample integrity via UV-Vis spectroscopy (peak shifts indicate degradation) .

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if handling powders to avoid inhalation .
  • First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and consult a physician .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity or physicochemical data across studies?

  • Methodological Answer : Cross-validate results using orthogonal methods. For instance, if solubility data conflict, employ shake-flask assays (direct measurement) versus computational predictions (e.g., LogP from Molinspiration). Replicate experiments under controlled humidity (40–60% RH) to minimize environmental variability .

Q. What strategies are effective for impurity profiling and identifying co-eluting epimers?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate epimers. For unidentified impurities, combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to assign structures. Adjust chromatographic conditions (e.g., pH 4.5 acetate buffer) to resolve isomers, as noted in pharmacopeial guidelines .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy under pseudo-first-order conditions.
  • Isotopic labeling : Use 13C^{13}C-labeled methoxy groups to track metabolic pathways in vitro .
  • Molecular docking : Leverage X-ray crystallography data (if available) or homology models to predict binding affinities to target enzymes .

Q. What computational approaches improve the prediction of this compound’s environmental fate or toxicity?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like polar surface area (PSA) and LogP. For environmental persistence, use EPI Suite to estimate biodegradation half-lives. Validate predictions with experimental data from zebrafish assays or soil microcosms .

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